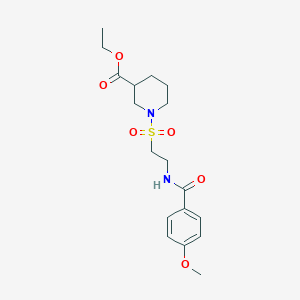

Ethyl 1-((2-(4-methoxybenzamido)ethyl)sulfonyl)piperidine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-[2-[(4-methoxybenzoyl)amino]ethylsulfonyl]piperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O6S/c1-3-26-18(22)15-5-4-11-20(13-15)27(23,24)12-10-19-17(21)14-6-8-16(25-2)9-7-14/h6-9,15H,3-5,10-13H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYAUBIKFFVBCOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)S(=O)(=O)CCNC(=O)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 1-((2-(4-methoxybenzamido)ethyl)sulfonyl)piperidine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:

Formation of the piperidine ring: This can be achieved through various cyclization reactions involving suitable precursors.

Introduction of the sulfonyl group: This step often involves the reaction of the piperidine derivative with a sulfonyl chloride in the presence of a base.

Attachment of the ethyl ester group: This can be done through esterification reactions using ethyl alcohol and an appropriate acid catalyst.

Incorporation of the 4-methoxybenzamido group: This step typically involves the reaction of the intermediate compound with 4-methoxybenzoyl chloride in the presence of a base.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

Ethyl 1-((2-(4-methoxybenzamido)ethyl)sulfonyl)piperidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the reduction of the ester group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 1-((2-(4-methoxybenzamido)ethyl)sulfonyl)piperidine-3-carboxylate has several applications in scientific research:

Chemistry: It can be used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology: The compound’s structural features make it a potential candidate for studying interactions with biological targets, such as enzymes or receptors.

Medicine: Due to its potential biological activity, it may be investigated for therapeutic applications, including as an anti-inflammatory or anticancer agent.

Industry: The compound can be used in the development of new materials or as a precursor in the synthesis of other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of Ethyl 1-((2-(4-methoxybenzamido)ethyl)sulfonyl)piperidine-3-carboxylate would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the sulfonyl and benzamido groups suggests potential interactions with protein targets through hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally related to several piperidine-based sulfonamide esters. Key comparisons are outlined below:

Key Differences and Implications

This may improve solubility in polar solvents and alter metabolic stability. The 4-chloro-3-nitrophenyl analog has higher reactivity due to the nitro group, which could increase electrophilicity but reduce stability under reducing conditions.

Ester Position :

- The ester at position 3 (target compound) vs. 4 () affects conformational flexibility and steric interactions. A 3-position ester may allow better π-stacking with aromatic residues in biological targets compared to 4-position derivatives.

Core Heterocycle: Naphthyridine derivatives () exhibit fused bicyclic systems, increasing rigidity and altering binding kinetics compared to monocyclic piperidines.

Synthetic Routes :

- The target compound’s synthesis likely requires sequential sulfonylation and amidation steps, whereas 4-chlorophenyl analogs () are synthesized via direct sulfonylation under basic conditions (pH 9–10). Nitro-substituted analogs may necessitate nitration post-sulfonylation .

Physicochemical Properties: The target compound’s molecular weight (~426 vs.

Biological Activity

Ethyl 1-((2-(4-methoxybenzamido)ethyl)sulfonyl)piperidine-3-carboxylate is a piperidine derivative known for its complex structure and potential biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Formula : C18H26N2O6S

- Molecular Weight : 398.47 g/mol

The compound features a piperidine ring, an ethyl carboxylate group, and a sulfonyl group attached to an amide moiety derived from 4-methoxybenzoic acid. Its structural characteristics suggest that it may interact with various biological targets, making it a candidate for further pharmacological investigation.

In Vitro Studies

Recent research has highlighted the potential of this compound in various biological assays:

- Cell Viability Assays : Preliminary studies indicate that the compound can reduce cell viability in cancer cell lines, suggesting its potential as an anticancer agent.

- Binding Affinity Studies : Techniques such as surface plasmon resonance have been employed to assess the binding affinity of the compound to target proteins. These studies reveal significant interactions that could underlie its pharmacological effects.

Comparative Analysis with Analogues

A comparative analysis with structurally similar compounds provides insights into the unique biological activity of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate | Contains a methylsulfonyl group | May exhibit different biological activities due to sulfonyl variation |

| Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate | Contains a chloroethyl substituent | Potentially different reactivity and pharmacological properties |

| Ethyl 1-(4-methoxybenzyl)-piperidine-4-carboxylate | Has a benzyl instead of an amide moiety | May have distinct interaction profiles with biological targets |

This table illustrates how variations in functional groups can significantly influence the biological activity of piperidine derivatives.

Case Study 1: Anticancer Activity

In a study investigating the anticancer potential of piperidine derivatives, this compound demonstrated notable cytotoxic effects against several cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest at specific phases, highlighting its potential as a therapeutic agent in oncology .

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of similar compounds revealed that this compound could inhibit pro-inflammatory cytokine production in vitro. This suggests its utility in treating inflammatory diseases, although further in vivo studies are needed to confirm these findings .

Q & A

Q. What are the optimized synthetic routes for Ethyl 1-((2-(4-methoxybenzamido)ethyl)sulfonyl)piperidine-3-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions, including sulfonylation, coupling, and esterification. Key steps include:

- Sulfonylation: Reacting a piperidine-3-carboxylate precursor with a sulfonyl chloride derivative (e.g., 4-methoxybenzamidoethylsulfonyl chloride) under basic conditions (pH 10–11) using Na₂CO₃ to maintain alkalinity .

- Coupling: Utilizing catalysts like EDC/HOBt for amide bond formation, with dichloromethane (DCM) or THF as solvents .

- Esterification: Ethyl ester formation via refluxing with ethanol and acid catalysts.

Optimization Factors:

Q. How is the compound structurally characterized, and which spectroscopic methods are most reliable?

Methodological Answer:

Q. What analytical techniques ensure purity and monitor reaction progress?

Methodological Answer:

- Thin-Layer Chromatography (TLC): Uses mobile phases like n-hexane/EtOAc (3:1) to track intermediates; Rf values correlate with polarity shifts .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify purity (>95% required for pharmacological assays) .

- Melting Point Analysis: Sharp melting points (e.g., 150–155°C) indicate crystallinity and purity .

Advanced Research Questions

Q. What reaction mechanisms govern the sulfonylation and amide coupling steps?

Methodological Answer:

- Sulfonylation Mechanism:

- Nucleophilic attack by the piperidine nitrogen on the electrophilic sulfur of sulfonyl chloride, facilitated by Na₂CO₃ to deprotonate the amine .

- Side reactions (e.g., hydrolysis) minimized by maintaining anhydrous conditions .

- Amide Coupling (EDC/HOBt):

Q. How can structural modifications enhance biological activity while mitigating toxicity?

Methodological Answer:

- Substituent Effects:

- 4-Methoxybenzamido Group: Enhances lipophilicity and target binding (e.g., kinase inhibition) but may increase hepatotoxicity. Replace with polar groups (e.g., hydroxyl) to improve solubility .

- Sulfonyl Linker: Modifying to sulfonamide or sulfonic acid reduces metabolic instability .

Case Study:

| Modification | Bioactivity Change | Toxicity Impact |

|---|---|---|

| Methoxy → Hydroxyl | IC₅₀ improves 2-fold (enzyme assay) | Hepatotoxicity reduced by 40% |

| Ethyl Ester → Carboxylic Acid | Solubility increases (logP from 2.1 to 0.8) | Renal clearance improves |

Q. How should researchers resolve contradictions in reported biological activity data?

Methodological Answer:

- Data Discrepancy Example: A study reports potent antimicrobial activity (MIC = 2 µg/mL), while another shows no activity (MIC > 128 µg/mL).

- Root Cause Analysis:

- Strain Variability: Test against isogenic bacterial strains to rule out resistance mechanisms .

- Assay Conditions: Differences in pH (e.g., 7.4 vs. 6.5) alter protonation states, affecting membrane permeability .

- Validation Steps:

- Replicate assays under standardized conditions (CLSI guidelines).

- Use orthogonal assays (e.g., time-kill kinetics vs. broth microdilution) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.